molecular formula C12H20N2S B8302540 4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile

4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile

Cat. No. B8302540
M. Wt: 224.37 g/mol
InChI Key: LHEAZWOKLDLDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342511B1

Procedure details

Magnesium sulphate (9.6 g, 80 mmoles), DMA (2 g, 23 mmoles), (±)-3-methylpiperidine (4 g, 40 mmoles), tetrahydro-4H-thiopyran-4-one (2.3 g, 20 mmoles) and acetone cyanohydrin (1.7 g, 20 mmoles) are introduced in succession into a 250 ml two-necked flask. The reaction medium is agitated for 48 hours at 45° C. After cooling down to ambient temperature, the pasty mixture obtained is placed on ice (approximately 150) and agitated for 30 minutes. Extraction with ether is then carried out (3×80 ml), the combined organic phases are washed with water (100 ml), followed by drying over Na2SO4, filtering and concentration to dryness. A brown oil is thus obtained (4.5 g, 20 mmoles) constituted by a mixture of expected product with approximately 4% of amino nitrite originating from acetone and 7% of the remaining tetrahydro-4H-thiopyran-4-one. The product is then used without further purification.
Name
amino nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].[CH3:7][C:8]([N:10](C)C)=O.[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15]1.[S:20]1[CH2:25][CH2:24]C(=O)[CH2:22][CH2:21]1.CC(C)(O)C#N.N(ON)=O>CC(C)=O>[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][N:16]([C:7]2([C:8]#[N:10])[CH2:24][CH2:25][S:20][CH2:21][CH2:22]2)[CH2:15]1 |f:0.1|

Inputs

Step One
Name
amino nitrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)ON
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
4 g
Type
reactant
Smiles
CC1CNCCC1
Name
Quantity
2.3 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction medium is agitated for 48 hours at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to ambient temperature
CUSTOM
Type
CUSTOM
Details
the pasty mixture obtained
STIRRING
Type
STIRRING
Details
agitated for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
WASH
Type
WASH
Details
the combined organic phases are washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentration to dryness
CUSTOM
Type
CUSTOM
Details
A brown oil is thus obtained (4.5 g, 20 mmoles)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1CN(CCC1)C1(CCSCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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